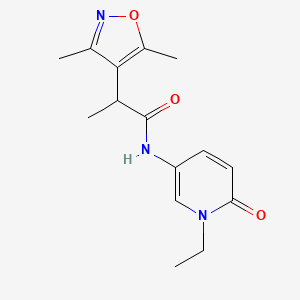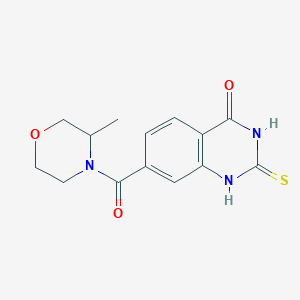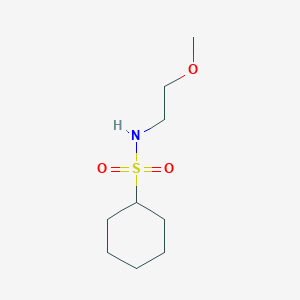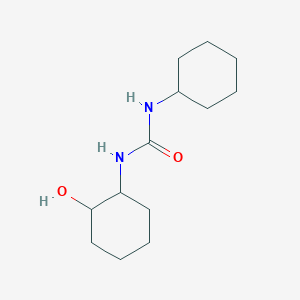![molecular formula C18H16N2O4 B7572445 Methyl 2-[[2-(4-cyanophenoxy)acetyl]amino]-2-phenylacetate](/img/structure/B7572445.png)
Methyl 2-[[2-(4-cyanophenoxy)acetyl]amino]-2-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[[2-(4-cyanophenoxy)acetyl]amino]-2-phenylacetate, commonly known as MCA, is a synthetic compound with potential applications in scientific research. It belongs to the class of compounds known as acylamino acids and has been studied for its biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of MCA is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell growth and proliferation. Specifically, MCA has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. By inhibiting HDAC activity, MCA may prevent the expression of genes that promote cancer cell growth and proliferation.
Biochemical and Physiological Effects:
MCA has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, MCA has been shown to have anti-inflammatory and antioxidant effects. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MCA in lab experiments is its potential as a new anticancer drug candidate. Additionally, MCA is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using MCA is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of MCA. One area of research could be the development of new MCA analogs with improved solubility and bioavailability. Additionally, further studies could be conducted to better understand the mechanism of action of MCA and its potential use in the treatment of neurological disorders. Finally, more research could be done to explore the potential use of MCA as a fluorescent probe for the detection of metal ions in biological systems.
In conclusion, Methyl 2-[[2-(4-cyanophenoxy)acetyl]amino]-2-phenylacetate is a synthetic compound with potential applications in scientific research. It has been studied for its potential use as an anticancer drug candidate and as a fluorescent probe for the detection of metal ions in biological systems. While there are some limitations to its use in lab experiments, MCA remains a promising compound for further study and development.
Métodos De Síntesis
MCA can be synthesized using a multi-step process that involves the reaction of 4-cyanophenol with ethyl chloroformate to form ethyl 2-(4-cyanophenoxy)acetate. This intermediate is then reacted with 2-aminophenylacetic acid to form MCA. The purity of the compound can be improved through various purification methods such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
MCA has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs. Additionally, MCA has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
methyl 2-[[2-(4-cyanophenoxy)acetyl]amino]-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-18(22)17(14-5-3-2-4-6-14)20-16(21)12-24-15-9-7-13(11-19)8-10-15/h2-10,17H,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDHOWLIQACKIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[[2-(4-cyanophenoxy)acetyl]amino]-2-phenylacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]oxolan-2-one](/img/structure/B7572368.png)


![N-(1-cyanocycloheptyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B7572388.png)

![3-fluoro-4-nitro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7572401.png)

![Methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B7572411.png)

![4-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-phenyl-1,2,4-oxadiazol-5-one](/img/structure/B7572429.png)


![N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine](/img/structure/B7572458.png)
![Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate](/img/structure/B7572470.png)